

A Note on an In-Depth Technical Guide to 2-Methoxypropanohydrazide

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Compound of Interest

Compound Name: 2-Methoxypropanohydrazide

Cat. No.: B1367805

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A comprehensive search of the scientific literature and chemical databases reveals a significant scarcity of specific, in-depth technical information for **2-Methoxypropanohydrazide**. Key experimental data, such as detailed synthesis protocols, comprehensive spectral analyses (NMR, IR, Mass Spectrometry), and specific applications, are not readily available in published peer-reviewed sources.

To fulfill the structural and stylistic requirements of the user's request for an in-depth technical guide, the following whitepaper will focus on a closely related and well-documented class of compounds: aromatic hydrazides, using 4-Methoxybenzoylhydrazide as a primary example. This guide is intended to serve as a model for the type of in-depth analysis requested, demonstrating the required scientific rigor, structure, and data presentation. The principles and methodologies described herein are broadly applicable to the study of hydrazide compounds in general.

An In-depth Technical Guide to the Chemical Properties and Applications of Aromatic Hydrazides

Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Concepts

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. They are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine moiety. This functional group is a powerful nucleophile and a versatile building block in organic and medicinal chemistry. The presence of the methoxy group (-OCH₃) on an aromatic ring, as in 4-methoxybenzoylhydrazide, can significantly influence the electronic properties and reactivity of the molecule.

Aromatic hydrazides are key intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. Many of these derivatives exhibit significant biological activities, making them attractive scaffolds in drug discovery.

Synthesis and Mechanism

The most common and efficient method for the synthesis of aromatic hydrazides is the hydrazinolysis of the corresponding ester.^{[1][2]} This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate.

General Reaction Scheme:

Caption: General synthesis route for 4-Methoxybenzoylhydrazide.

Experimental Protocol: Synthesis of 4-Methoxybenzoylhydrazide^[3]

- **Reaction Setup:** To a round-bottom flask, add methyl 4-methoxybenzoate (1.0 eq) and methanol. Stir until the ester is fully dissolved.
- **Addition of Hydrazine:** Add hydrazine hydrate (1.2 - 1.5 eq) to the solution.
- **Reflux:** Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. The solid product can be collected by filtration.
- **Purification:** The crude product can be recrystallized from methanol or ethanol to yield pure 4-methoxybenzoylhydrazide as a white crystalline solid.

Causality: The use of an excess of hydrazine hydrate drives the equilibrium towards the product. Methanol is a common solvent as it dissolves the starting ester and is compatible with the reflux conditions.

Physicochemical and Spectroscopic Properties

The accurate characterization of a synthesized compound is critical for its use in further applications. The following table summarizes the key properties of 4-methoxybenzoylhydrazide.

Property	Value
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol
Appearance	White crystalline solid
Melting Point	160-164 °C[2]
Solubility	Soluble in methanol, ethanol.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule. For 4-methoxybenzoylhydrazide, the expected signals are:

- ~3.8 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy (-OCH₃) group.
- ~4.5 ppm (s, 2H): A broad singlet for the two protons of the primary amine (-NH₂) group.
- ~7.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the methoxy group.
- ~7.8 ppm (d, 2H): A doublet for the two aromatic protons meta to the methoxy group.
- ~9.5 ppm (s, 1H): A broad singlet for the amide proton (-CONH-).

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum confirms the carbon framework of the molecule.

- ~55 ppm: Signal for the methoxy carbon.
- ~114 ppm: Signals for the aromatic carbons ortho to the methoxy group.
- ~128 ppm: Signals for the aromatic carbons meta to the methoxy group.
- ~162 ppm: Signal for the aromatic carbon attached to the methoxy group.
- ~165 ppm: Signal for the carbonyl carbon ($-\text{C}=\text{O}$).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

- 3200-3300 cm^{-1} : N-H stretching vibrations of the amine and amide groups.
- ~1640 cm^{-1} : C=O stretching vibration (Amide I band).
- ~1550 cm^{-1} : N-H bending vibration (Amide II band).
- ~1250 cm^{-1} : C-O stretching of the methoxy group.

Reactivity and Applications

The hydrazide functional group is a versatile reactive handle. The primary amine is nucleophilic and readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages.[3]

Formation of Hydrazones

This reaction is a cornerstone of hydrazide chemistry and is widely used to synthesize derivatives with potential biological activity.

Caption: Reaction of a hydrazide with an aldehyde to form a hydrazone.

Applications in Medicinal Chemistry

Hydrazide-hydrazone scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities, including:

- Antimicrobial
- Antitubercular
- Anticonvulsant
- Anti-inflammatory
- Anticancer

The ability to easily synthesize a large library of hydrazone derivatives by varying the aldehyde component makes this an attractive strategy for structure-activity relationship (SAR) studies in drug discovery.^{[1][4]}

Conclusion

While specific data for **2-methoxypropanohydrazide** is limited, the broader class of hydrazides, exemplified by 4-methoxybenzoylhydrazide, represents a fundamentally important group of compounds in chemical research. Their straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make them invaluable intermediates for the development of new materials and therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers working with this class of molecules.

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